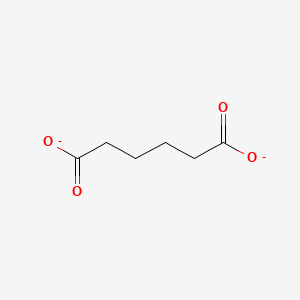

Adipate

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

764-65-8 |

|---|---|

分子式 |

C6H8O4-2 |

分子量 |

144.12 g/mol |

IUPAC 名称 |

hexanedioate |

InChI |

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/p-2 |

InChI 键 |

WNLRTRBMVRJNCN-UHFFFAOYSA-L |

SMILES |

C(CCC(=O)[O-])CC(=O)[O-] |

规范 SMILES |

C(CCC(=O)[O-])CC(=O)[O-] |

其他CAS编号 |

764-65-8 |

同义词 |

adipate adipic acid adipic acid, calcium salt adipic acid, Cu salt adipic acid, Cu(+2) salt adipic acid, Cu(+2) salt (1:1) adipic acid, diammonium salt adipic acid, disodium salt adipic acid, Mg salt (1:1) adipic acid, monoammonium salt adipic acid, nickel salt adipic acid, potassium salt adipic acid, sodium salt ammonium adipate diammonium adipate hexanedioic acid magnesium adipate sodium adipate |

产品来源 |

United States |

Foundational & Exploratory

The Genesis of Superpolymers: A Technical Guide to Wallace Carothers' Foundational Research on Polyesters

Introduction

In the 1920s and 1930s, the scientific understanding of polymers was in its infancy. The prevailing theory held that these materials were merely colloidal aggregates of small molecules. It was against this backdrop that Wallace Hume Carothers, leading a fundamental research group at DuPont, conducted a series of groundbreaking experiments that would not only validate Hermann Staudinger's macromolecular hypothesis but also lay the rational foundation for modern polymer science.[1][2] Carothers' systematic approach involved synthesizing large molecules from small, well-defined reactants using established organic reactions.[1] His initial focus on polyesters, formed through the condensation reaction of dicarboxylic acids and diols, provided the crucial insights and experimental innovations that paved the way for the later invention of nylon and the broader synthetic fiber industry.[1][3] This technical guide provides an in-depth look at the core of Carothers' foundational research on polyesters, detailing the experimental protocols, quantitative results, and the theoretical framework he developed.

I. The Principle of Condensation Polymerization

Carothers' central hypothesis was that polymers were ordinary molecules, just exceptionally long, and could be constructed by linking small bifunctional monomers together.[3] He termed the resulting products "condensation polymers" because a small molecule, typically water, was eliminated as a byproduct during the linking reaction.[3] The reaction between a dicarboxylic acid and a diol (glycol) to form a polyester chain is a classic example of this principle.[1]

References

An In-depth Technical Guide to Di(2-ethylhexyl) Adipate (DEHA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, properties, and applications of di(2-ethylhexyl) adipate (DEHA), a widely used industrial chemical.

Chemical Identity and Structure

Di(2-ethylhexyl) this compound, commonly known as DEHA, is an organic compound with the chemical formula C22H42O4.[1] It is the diester formed from the reaction of adipic acid and 2-ethylhexanol.[1][2] DEHA is a colorless, oily liquid with a mild odor.[1][3]

Table 1: Chemical Identifiers for Di(2-ethylhexyl) this compound

| Identifier | Value |

| IUPAC Name | Bis(2-ethylhexyl) hexanedioate[1][4] |

| Synonyms | DEHA, Dioctyl this compound (DOA)[1][2][5] |

| CAS Number | 103-23-1[1][5] |

| Molecular Formula | C22H42O4[1][6] |

| Molecular Weight | 370.574 g/mol [1] |

Synthesis of Di(2-ethylhexyl) this compound

The primary industrial method for producing DEHA is through the esterification of adipic acid with 2-ethylhexanol.[5][7] This reaction is typically catalyzed by an acid, such as sulfuric acid or para-toluenesulfonic acid.[5] The reaction involves the condensation of two molecules of 2-ethylhexanol with one molecule of adipic acid, resulting in the formation of DEHA and water as a byproduct.[2]

More recently, enzymatic synthesis methods using lipases, such as Candida antarctica lipase B, have been explored as a more sustainable alternative, achieving high conversion rates.[8][9][10]

Below is a diagram illustrating the chemical synthesis of Di(2-ethylhexyl) this compound.

Caption: Synthesis of Di(2-ethylhexyl) this compound.

Physicochemical Properties

DEHA is a viscous liquid with low volatility.[5] It is characterized by its good flexibility at low temperatures and resistance to weathering.[11]

Table 2: Physical and Chemical Properties of Di(2-ethylhexyl) this compound

| Property | Value |

| Appearance | Colorless to light-colored oily liquid[1][5] |

| Melting Point | -67.8 °C[1][5] |

| Boiling Point | 417 °C[1][5] |

| Density | 0.922 - 0.93 g/cm³ at 20 °C[1][5] |

| Solubility in water | Very slightly soluble (< 200 mg/L at 20 °C)[5] |

| Solubility in organic solvents | Very soluble in acetone, diethyl ether, and ethanol[5] |

| Flash Point | 196 °C[1][5] |

| Autoignition Temperature | 377 °C[1] |

| Octanol/Water Partition Coefficient (log P) | 8.1[5] |

Spectroscopic Data

Spectroscopic data for DEHA, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), have been reported and are available in various databases.[5][12][13][14][15][16] These data are crucial for the identification and characterization of the compound.

Applications

The primary application of DEHA is as a plasticizer, particularly for polyvinyl chloride (PVC).[5][11] It is added to plastics to increase their flexibility, durability, and workability.[6][11] DEHA is widely used in the production of:

-

Flexible PVC food films (cling wrap)[5]

-

Wire and cable insulation[11]

-

Children's toys[11]

-

Coatings and inks[6]

-

Adhesives and sealants[6]

Toxicological Profile

DEHA exhibits very low acute toxicity.[1] The oral LD50 in rats is estimated to be between 25 and 45 g/kg of body weight.[5][17] It is rapidly absorbed, metabolized, and excreted in humans and experimental animals.[5] The International Agency for Research on Cancer (IARC) has classified DEHA as "not classifiable as to its carcinogenicity to humans (Group 3)".[1] Some studies have indicated that at high doses, DEHA can cause liver toxicity in rodents.[17] Long-term exposure to high levels of DEHA has been associated with reduced body weight and damage to the liver and testes in animal studies.[18]

Table 3: Acute Oral Toxicity of Di(2-ethylhexyl) this compound

| Species | Sex | LD50 (g/kg body weight) |

| Rat | Male | 45[5][17] |

| Rat | Female | 25[5][17] |

| Mouse | Male | 15[5][17] |

| Mouse | Female | 25[5][17] |

Experimental Protocols

Synthesis of Di(2-ethylhexyl) this compound (Acid-Catalyzed Esterification)

Materials:

-

Adipic acid

-

2-Ethylhexanol

-

Sulfuric acid (or p-toluenesulfonic acid) as a catalyst

-

Reactor equipped with a heating unit, stirrer, thermometer, and a water separator (e.g., Dean-Stark apparatus)

Procedure:

-

Charge the reactor with adipic acid and 2-ethylhexanol. A molar ratio of slightly more than 2:1 of 2-ethylhexanol to adipic acid is often used to drive the reaction to completion.[19]

-

Add a catalytic amount of sulfuric acid.

-

Heat the mixture to its boiling point under agitation.

-

Continuously remove the water formed during the reaction using the water separator to shift the equilibrium towards the product side.

-

Monitor the reaction until no more water is produced.

-

Cool the reaction mixture.

-

The crude product is then typically washed with water to remove the acid catalyst and any unreacted adipic acid.[19]

-

The excess 2-ethylhexanol is removed by distillation.

-

Further purification may be achieved through vacuum distillation to obtain the final DEHA product.

Determination of Physical Properties

Standard laboratory methods are employed to determine the physical properties of DEHA:

-

Melting and Boiling Points: Determined using a melting point apparatus and distillation setup, respectively, under controlled pressure.

-

Density: Measured using a pycnometer or a density meter at a specified temperature.

-

Solubility: Assessed by mixing known amounts of DEHA with various solvents and observing for miscibility or the formation of a saturated solution.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: A sample of DEHA is analyzed using an IR spectrometer to identify characteristic functional groups, such as the ester carbonyl stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are obtained by dissolving the sample in a deuterated solvent (e.g., CDCl₃) and analyzing it in an NMR spectrometer to elucidate the detailed molecular structure.

-

Mass Spectrometry (MS): The sample is ionized, and the mass-to-charge ratio of the resulting fragments is measured to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

References

- 1. Bis(2-ethylhexyl) this compound - Wikipedia [en.wikipedia.org]

- 2. BIS(2-ETHYLHEXYL) this compound - Ataman Kimya [atamanchemicals.com]

- 3. di-(2-Ethylhexyl) this compound | The Fragrance Conservatory [fragranceconservatory.com]

- 4. Bis(2-ethylhexyl) this compound | C22H42O4 | CID 7641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Di(2-ethylhexyl) this compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Bio Greenware Ltd | DOA - Di(2-Ethylhexyl) this compound [biogreenware.com]

- 7. Discover the Versatility of 2-Ethylhexyl Esters. [xfrjester.com]

- 8. plasticisers.org [plasticisers.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. thechemco.com [thechemco.com]

- 12. Bis(2-ethylhexyl) this compound(103-23-1) 13C NMR spectrum [chemicalbook.com]

- 13. Hexanedioic acid, bis(2-ethylhexyl) ester [webbook.nist.gov]

- 14. mzCloud – Bis 2 ethylhexyl this compound [mzcloud.org]

- 15. Hexanedioic acid, bis(2-ethylhexyl) ester [webbook.nist.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. cdn.who.int [cdn.who.int]

- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 19. CN102249909A - Method for preparing bis(2-ethylhexyl)this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to Adipate Esters as Plasticizers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipate esters, a class of non-phthalate plasticizers, are increasingly gaining prominence in various industries, from medical devices and food packaging to automotive components and textiles.[1][2] Their rising popularity stems from their favorable toxicological profile, excellent low-temperature flexibility, and good compatibility with a wide range of polymers, most notably polyvinyl chloride (PVC).[1][3] This technical guide provides a comprehensive overview of this compound esters, detailing their synthesis, mechanism of action, key properties, and applications, with a focus on quantitative data and experimental protocols relevant to researchers and professionals in drug development.

The primary function of a plasticizer is to increase the flexibility, workability, and distensibility of a polymer by reducing the intermolecular forces between the polymer chains.[4] this compound esters, formed through the esterification of adipic acid with various alcohols, effectively lower the glass transition temperature (Tg) of polymers, thereby enhancing their flexibility.[1][5] Common examples include di(2-ethylhexyl) this compound (DEHA), diisononyl this compound (DINA), and dioctyl this compound (DOA).[1]

Synthesis of this compound Esters

The synthesis of this compound esters is typically achieved through the esterification of adipic acid with an appropriate alcohol in the presence of a catalyst.[1] The reaction can be carried out using various methods, including azeotropic distillation and enzymatic processes.

General Synthesis Pathway

The fundamental reaction involves the condensation of adipic acid (a dicarboxylic acid) with an alcohol, resulting in the formation of a diester and water.

Caption: General synthesis pathway of this compound esters via esterification.

Experimental Protocol: Synthesis of Di(2-ethylhexyl) this compound (DEHA)

This protocol describes a typical laboratory-scale synthesis of DEHA.

Materials:

-

Adipic acid

-

2-Ethylhexanol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine adipic acid (1 mole), 2-ethylhexanol (2.2 moles), and p-toluenesulfonic acid (0.02 moles).

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Heat the mixture to reflux using a heating mantle. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water is collected, indicating the completion of the esterification.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with distilled water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Remove the toluene and excess 2-ethylhexanol under reduced pressure using a rotary evaporator to obtain the crude DEHA.

-

Purify the crude product by vacuum distillation to yield pure di(2-ethylhexyl) this compound.

Properties and Performance of this compound Plasticizers

This compound esters are valued for their ability to impart excellent low-temperature flexibility to polymers. Their performance is often compared to that of phthalate plasticizers, which they are increasingly replacing due to health and environmental concerns.[3][5]

Quantitative Comparison of Plasticizer Properties

| Property | This compound Esters (e.g., DEHA, DOA) | Phthalate Esters (e.g., DOP, DINP) | Reference |

| Plasticizing Efficiency | Good | Excellent | [1] |

| Low-Temperature Flexibility | Excellent | Good | [1] |

| Volatility | Low to moderate | Moderate to high | [2] |

| Migration Resistance | Moderate | Good to excellent | [3] |

| Thermal Stability | Good | Good | [5] |

| Toxicity | Low | Concerns for some phthalates | [1] |

Mechanism of Plasticization

Plasticizers work by inserting themselves between the polymer chains, thereby reducing the intermolecular forces and increasing the free volume. This allows the polymer chains to move more freely, resulting in increased flexibility and a lower glass transition temperature (Tg).

Caption: Mechanism of polymer plasticization by this compound esters.

Analytical Characterization of this compound Plasticizers

Several analytical techniques are employed to characterize this compound esters and evaluate their performance in polymer formulations.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the plasticized polymer. A significant decrease in Tg compared to the unplasticized polymer indicates effective plasticization.[5]

Thermogravimetric Analysis (TGA) measures the thermal stability and volatility of the plasticizer.[2] It determines the temperature at which the plasticizer begins to degrade or evaporate from the polymer matrix.

Experimental Protocol: Thermal Analysis of a Plasticized Polymer

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Sample Preparation: Prepare thin films or small, uniform samples of the plasticized polymer.

-

DSC Analysis:

-

Place a known weight of the sample (typically 5-10 mg) in an aluminum DSC pan.

-

Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to a temperature above its expected Tg.

-

Cool the sample at a controlled rate.

-

Reheat the sample at the same rate. The Tg is determined from the second heating scan.

-

-

TGA Analysis:

-

Place a known weight of the sample (typically 10-20 mg) in a TGA pan.

-

Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) over a wide temperature range (e.g., from room temperature to 600°C).

-

Record the weight loss as a function of temperature. The onset of weight loss indicates the beginning of volatilization or degradation.

-

Migration of this compound Plasticizers

A critical aspect of plasticizer performance, particularly in sensitive applications like medical devices and food packaging, is its tendency to migrate out of the polymer matrix.[3] Migration can lead to a loss of flexibility in the polymer and potential contamination of the surrounding environment.

Experimental Protocol: Migration Testing

This protocol is based on standard methods for determining plasticizer migration into food simulants.[6][7]

Materials:

-

Plasticized polymer film

-

Food simulants (e.g., distilled water, 3% acetic acid, 10% ethanol, olive oil)

-

Glass containers with lids

-

Incubator or oven

-

Analytical balance

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Cut the plasticized polymer film into specimens of known surface area.

-

Weigh each specimen accurately.

-

Immerse each specimen in a known volume of a specific food simulant in a glass container.

-

Incubate the containers at a controlled temperature for a specified period (e.g., 10 days at 40°C for aqueous simulants).[7]

-

After incubation, remove the polymer specimens, dry them, and reweigh to determine the weight loss due to migration.

-

Analyze the food simulant using GC-MS to quantify the amount of this compound ester that has migrated.

Caption: Experimental workflow for plasticizer migration testing.

Applications of this compound Esters

The unique properties of this compound esters make them suitable for a wide range of applications:

-

Medical Devices: Used in PVC tubing, blood bags, and other flexible medical equipment where low toxicity is crucial.[1]

-

Food Packaging: Employed in food wrap films and containers due to their safety and flexibility at refrigeration temperatures.[1]

-

Automotive Industry: Incorporated into interior trims, wiring, and seals to enhance flexibility and durability in varying temperatures.[1]

-

Building and Construction: Used in flooring, roofing membranes, and wire insulation.[2]

-

Textiles and Footwear: Provide flexibility to synthetic leathers and coatings.[1]

Conclusion

This compound esters represent a versatile and safe class of plasticizers that offer significant performance advantages, particularly in applications requiring low-temperature flexibility. Their favorable toxicological profile makes them an excellent alternative to traditional phthalate plasticizers. For researchers and professionals in fields such as drug development, a thorough understanding of their synthesis, properties, and analytical characterization is essential for the development of safe and effective products. The experimental protocols and comparative data presented in this guide provide a solid foundation for further research and application of this compound esters.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Development of a Highly Efficient Environmentally Friendly Plasticizer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]

mechanism of adipate function in polymers

An In-depth Technical Guide on the Mechanism of Adipate Function in Polymers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound esters are a crucial class of non-phthalate plasticizers and polyester polyols utilized extensively in the polymer industry. Their primary function is to impart flexibility, enhance durability, and improve the processability of various polymers, most notably Polyvinyl Chloride (PVC). Additionally, this compound-based polyesters serve as fundamental building blocks in the synthesis of polyurethanes, where they constitute the soft segment that governs the flexibility and elastomeric properties of the final material. This guide provides a detailed examination of the mechanisms through which adipates function in polymers, a compilation of their quantitative effects on polymer properties, and detailed protocols for their synthesis and evaluation.

Core Mechanism of this compound Plasticizers

The primary role of this compound esters as plasticizers is to increase the flexibility and workability of a polymer.[1] In their neat form, many polymers, such as PVC, are rigid and brittle at ambient temperatures due to strong intermolecular forces between the long polymer chains.[1] this compound plasticizers, which are low molecular weight esters, function by disrupting these forces.[2]

The mechanism can be broken down into several key steps:

-

Interposition and Shielding : The relatively small this compound molecules embed themselves between the large polymer chains.[3] This spacing effectively shields the polymer chains from one another, weakening the van der Waals forces and dipole-dipole interactions that hold them tightly together.[4]

-

Increased Free Volume : By separating the polymer chains, adipates increase the "free volume" within the polymer matrix. This additional space allows for greater mobility of the polymer segments.[5]

-

Lowering of the Glass Transition Temperature (Tg) : The increased segmental mobility means that less thermal energy is required for the polymer to transition from a rigid, glassy state to a more flexible, rubbery state.[6] This reduction in the glass transition temperature (Tg) is the hallmark of an effective plasticizer.[6][7] Materials plasticized with adipates are therefore more flexible at lower temperatures.[7]

This overall process results in a softer, more pliable material that is easier to process via methods like extrusion, molding, or calendering, and is more durable and less prone to cracking in its final application.[3][8]

Caption: Mechanism of this compound Plasticization in Polymers.

Adipates in Polyurethane Synthesis

In addition to their role as additives, adipates are integral components in the synthesis of certain polymers, particularly polyurethanes. Adipic acid is reacted with diols (such as 1,4-butanediol or ethylene glycol) to form long-chain polyester polyols.[1][9] These this compound-based polyesters then serve as the "soft segment" in the polyurethane structure.[10]

During polyurethane synthesis, the hydroxyl end-groups of the this compound polyester polyol react with a diisocyanate (e.g., MDI or TDI) to form the final polymer. The long, flexible, and low-Tg this compound chains provide the elastomeric and flexible properties of the polyurethane, while the diisocyanate and a chain extender form the "hard segments" that impart strength and rigidity. The ratio and nature of these soft and hard segments can be precisely controlled to tailor the final properties of the polyurethane, from soft foams and elastomers to more rigid materials.[6]

Data Presentation: Quantitative Effects on Polymer Properties

The effectiveness of an this compound plasticizer is quantified by its impact on the mechanical and thermal properties of the polymer. The following tables summarize typical performance data for common this compound esters in PVC formulations.

Disclaimer: The data presented below is collated from various sources and is intended for illustrative and comparative purposes. Absolute values can vary based on the specific PVC resin, formulation (including stabilizers and fillers), and processing conditions.

Table 1: Comparative Mechanical Properties of PVC (40 phr Plasticizer)*[11]

| Property | Test Method | Unplasticized PVC | PVC with Dioctyl this compound (DOA) | PVC with Polymeric this compound |

| Hardness (Shore A) | ASTM D2240 | >100 | ~80-90 | ~85-95 |

| Tensile Strength (MPa) | ASTM D882 | ~40-50 | ~15-20 | ~18-25 |

| Elongation at Break (%) | ASTM D882 | <10 | ~300-400 | ~250-350 |

| 100% Modulus (MPa) | ASTM D882 | N/A | ~8-12 | ~10-15 |

*phr = parts per hundred parts of resin

Table 2: Thermal and Permanence Properties of this compound Plasticizers [12][13]

| Property | Dioctyl this compound (DOA) | Diisononyl this compound (DINA) | Polymeric Adipates |

| Glass Transition Temp. (Tg) of PVC Compound (°C) | ~ -40 to -20 | ~ -45 to -25 | ~ -20 to 0 |

| Volatility (Weight Loss %, ASTM D1203) | Moderate | Low | Very Low |

| Migration Resistance | Good | Very Good | Excellent |

| Low-Temperature Flexibility | Excellent | Excellent | Good |

| Viscosity @ 20°C (cP) | ~20 | ~20-25 | High (~1000-3000) |

| Specific Gravity @ 27°C | ~0.92 | ~0.91 | ~1.04-1.08 |

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate evaluation and comparison of this compound performance in polymers. The following sections provide outlines for key experimental protocols.

Laboratory Synthesis of Dioctyl this compound (DOA)

This protocol describes a typical Fischer esterification for synthesizing DOA.

Materials and Equipment:

-

Adipic acid

-

n-Octanol (or 2-ethylhexanol)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Dehydrating agent/azeotrope (e.g., toluene)

-

Neutralizing solution (e.g., 5% sodium carbonate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Reaction vessel with mechanical stirrer, thermometer, and Dean-Stark apparatus with condenser

-

Separatory funnel

-

Vacuum distillation setup

Procedure: [14][]

-

Reactant Charging: Charge the reaction vessel with n-octanol and adipic acid in a 2.2:1 molar ratio. Add toluene (approx. 5-6% of total reactant mass).

-

Catalyst Addition: Begin stirring and add the p-toluenesulfonic acid catalyst (approx. 0.5-1.0% of total reactant mass).

-

Esterification: Heat the mixture to reflux (typically 140-180°C). Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Reaction Monitoring: Monitor the reaction by measuring the acid value of the mixture periodically. The reaction is considered complete when the acid value drops below a predetermined threshold (e.g., < 2 mg KOH/g).[12]

-

Purification - Neutralization: Cool the crude product. Transfer to a separatory funnel and wash twice with a 5% sodium carbonate solution to remove the acid catalyst, followed by washes with deionized water until neutral.[12]

-

Purification - Drying: Dry the washed organic layer over anhydrous sodium sulfate.

-

Purification - Distillation: Filter off the drying agent. Purify the final product by vacuum distillation, collecting the fraction at the appropriate boiling point (e.g., 240–250 °C at 0.095 MPa).[12]

Caption: General experimental workflow for DOA synthesis.

Evaluation of Tensile Properties (ASTM D882)

This method determines the tensile strength, elongation, and modulus of thin plastic sheeting (<1 mm thick).

Equipment:

-

Universal Testing Machine (Tensile Tester) with appropriate load cell

-

Specimen grips (e.g., line-contact grips)

-

Micrometer for thickness measurement

-

Specimen cutter

-

Specimen Preparation: Cut rectangular test specimens from the plastic sheet. Dimensions are typically 25 mm wide and at least 150 mm long. Ensure cuts are clean and free of nicks.[13] At least five specimens should be tested.[4]

-

Conditioning: Condition the specimens at a standard laboratory atmosphere (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.[4]

-

Thickness Measurement: Measure the thickness of each specimen at several points along the gauge length and use the average value.

-

Machine Setup: Set the initial grip separation (gauge length), typically to 100 mm. Set the crosshead speed (rate of separation) as specified by the material standard, often between 12.5 and 500 mm/min.[4]

-

Testing: Mount the specimen securely in the grips, ensuring it is vertically aligned and not under tension before the test begins.[2] Start the test, and record the force-elongation curve until the specimen breaks.

-

Calculations: From the recorded data, calculate:

-

Tensile Strength: Maximum load divided by the original cross-sectional area.[2]

-

Elongation at Break: The increase in length at the moment of rupture divided by the initial gauge length, expressed as a percentage.

-

Modulus of Elasticity: The slope of the initial linear portion of the stress-strain curve.[2]

-

Evaluation of Volatility (ASTM D1203 - Method A)

This method measures the weight loss of a plastic material due to the volatilization of components like plasticizers.

Equipment:

-

Forced-convection oven

-

Analytical balance (accurate to 0.1 mg)

-

Containers (e.g., 250-mL beakers)

-

Activated carbon (14-mesh)

-

Specimen Preparation: Cut a circular specimen (e.g., 50 mm diameter) from the plastic sheet.

-

Initial Weighing: Weigh the specimen to the nearest 0.1 mg (W₁).

-

Sample Placement: Place the specimen in a beaker and cover it with a 25 mm layer of activated carbon.

-

Conditioning: Place the beaker in a forced-convection oven for a specified time and temperature (e.g., 24 hours at 70°C).

-

Final Weighing: After the conditioning period, remove the beaker from the oven and allow it to cool to room temperature in a desiccator. Carefully remove the specimen from the activated carbon, brush off any adhering particles, and reweigh it to the nearest 0.1 mg (W₂).

-

Calculation: Calculate the percentage of volatile loss as follows:

-

Volatile Loss (%) = [(W₁ - W₂) / W₁] x 100

-

Caption: Experimental workflow for evaluating plasticizer performance.

References

- 1. Polyester Polyol Production Process: How Are Polyester Polyols Made? - LECRON SHARE [lecronchem.com]

- 2. zwickroell.com [zwickroell.com]

- 3. Preparation method of DOA (dioctyl this compound) - Eureka | Patsnap [eureka.patsnap.com]

- 4. micomlab.com [micomlab.com]

- 5. store.astm.org [store.astm.org]

- 6. store.astm.org [store.astm.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. pbipolymer.com [pbipolymer.com]

- 9. US6258869B1 - Process for production of polyols, and polyols for polyurethane - Google Patents [patents.google.com]

- 10. aasthamedicare.softekpro.com [aasthamedicare.softekpro.com]

- 11. matestlabs.com [matestlabs.com]

- 12. benchchem.com [benchchem.com]

- 13. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]

- 14. benchchem.com [benchchem.com]

- 16. standards.iteh.ai [standards.iteh.ai]

Synthesis and Applications of Cellulose Adipate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellulose adipate derivatives are emerging as a versatile class of bio-based polymers with significant potential in the pharmaceutical and materials science sectors. Their unique properties, including biodegradability, pH-sensitivity, and the ability to enhance the performance of other materials, make them a subject of growing interest. This technical guide provides an in-depth overview of the synthesis methodologies for cellulose this compound derivatives, detailing key experimental protocols. Furthermore, it explores their primary applications, with a focus on their role in amorphous solid dispersions for improved drug delivery and as a performance-enhancing additive in bioplastics. This document aims to serve as a comprehensive resource for researchers and professionals working in drug development and materials science, offering detailed data, experimental procedures, and visual representations of key processes.

Introduction

Cellulose, the most abundant natural polymer, offers a renewable and biodegradable platform for the development of advanced materials.[1] However, its strong intra- and intermolecular hydrogen bonding network results in poor solubility in common solvents, limiting its direct processability.[2][3] Chemical modification, such as esterification, is a key strategy to overcome these limitations and tailor the properties of cellulose for specific applications.[4]

Cellulose this compound, an ester of cellulose and adipic acid, has garnered attention due to the introduction of flexible dicarboxylic acid chains onto the rigid cellulose backbone. These derivatives exhibit properties such as increased hydrophobicity, lower melting points compared to unmodified cellulose, and pH-responsive behavior, making them highly suitable for a range of applications.[5][6] This guide will delve into the synthesis of these valuable derivatives and their significant applications in drug delivery and bioplastics.

Synthesis of Cellulose this compound Derivatives

The synthesis of cellulose this compound derivatives can be achieved through several methods, each with its own advantages and challenges. The primary goal of these synthetic routes is to achieve a desired degree of substitution (DS), which dictates the final properties of the polymer.[4] Key methods include the use of adipic anhydride, molten adipic acid, and benzyl monoester of adipoyl chloride. A persistent challenge in the synthesis is the potential for crosslinking and gelation, which can render the product insoluble.[2]

Synthesis via Adipic Anhydride

The direct reaction of cellulose or its derivatives with adipic anhydride is a common method for producing cellulose this compound. However, this reaction is prone to crosslinking due to the potential for the difunctional adipic anhydride to react with hydroxyl groups on different cellulose chains.[2] Careful control of reaction conditions is crucial to obtain a soluble product.

This protocol describes the synthesis of a mixed cellulose ester this compound from cellulose acetate propionate (CAP) using adipic anhydride.

Materials:

-

Cellulose Acetate Propionate (CAP)

-

Adipic Anhydride (freshly prepared or purified)

-

1,3-dimethyl-2-imidazolidinone (DMI) or N,N-Dimethylacetamide (DMAc)

-

Pyridine

-

Methanol

-

Deionized water

Procedure:

-

Dry the CAP under vacuum at 60°C for 24 hours.

-

Dissolve the dried CAP in DMI or DMAc to form a solution.

-

In a separate flask, dissolve freshly prepared adipic anhydride in the same solvent.

-

Slowly add the adipic anhydride solution to the CAP solution under a nitrogen atmosphere with constant stirring.

-

Add pyridine to the reaction mixture as a catalyst and acid scavenger.

-

Heat the reaction mixture to a specific temperature (e.g., 80-100°C) and maintain for a defined period (e.g., 4-24 hours), monitoring the viscosity to avoid gelation.

-

After the reaction is complete, precipitate the product by pouring the reaction mixture into a non-solvent like methanol or a methanol/water mixture.

-

Filter the precipitate and wash thoroughly with the non-solvent to remove unreacted reagents and byproducts.

-

Dry the final cellulose acetate propionate this compound product under vacuum.

Table 1: Synthesis of Cellulose this compound Derivatives using Adipic Anhydride - Reaction Conditions and Properties

| Starting Material | Adipic Anhydride (equivalents) | Solvent | Catalyst | Temperature (°C) | Time (h) | DS (this compound) | Reference |

| Cellulose Acetate Propionate | 1.5 | DMI | Pyridine | 90 | 12 | 0.35 | [2] |

| Cellulose Acetate Butyrate | 2.0 | DMAc | Pyridine | 100 | 8 | 0.42 | [2] |

| Microcrystalline Cellulose | 3.0 | DMAc/LiCl | Pyridine | 80 | 24 | Gelation | [2] |

Synthesis using Molten Adipic Acid

A solvent-free approach involves using molten adipic acid as both the reactant and the reaction medium. This method is considered a greener alternative as it avoids the use of organic solvents.[5]

Materials:

-

Microcrystalline Cellulose (MCC)

-

Adipic Acid

-

Acetone

-

Deionized water

Procedure:

-

Dry the MCC and adipic acid in a vacuum oven at 80°C overnight.

-

Mix the dried MCC and adipic acid in a reaction vessel.

-

Heat the mixture in an oil bath to a temperature slightly above the melting point of adipic acid (e.g., 155-160°C) under an open-air atmosphere.[5]

-

Maintain the reaction temperature for a specified time (e.g., 2 hours) without stirring.

-

After the reaction, cool the solid product and crush it into a powder.

-

Wash the powder with deionized water to remove excess adipic acid, followed by washing with acetone to remove any remaining impurities.

-

Dry the final cellulose this compound product in a vacuum oven at 80°C overnight.

Table 2: Synthesis of Cellulose this compound using Molten Adipic Acid - Reaction Parameters and Degree of Substitution

| MCC:Adipic Acid (w/w) | Temperature (°C) | Time (min) | DS (this compound) | Melting Point (°C) | Reference |

| 1:4 | 156 | 120 | 0.21 | 153 | [5][7] |

| 1:5 | 156 | 120 | 0.25 | - | [5][7] |

| 1:4 | 156 | 60 | 0.15 | - | [5][7] |

| 1:4 | 156 | 180 | 0.23 | - | [5][7] |

Synthesis via Benzyl Monoester of Adipoyl Chloride

This method involves a two-step process that utilizes a protected form of adipic acid to prevent crosslinking.[8] The benzyl group is later removed through hydrogenation.

Materials:

-

Cellulose Acetate (or other cellulose ester)

-

Benzyl monoester of adipoyl chloride

-

Pyridine

-

Tetrahydrofuran (THF)

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

Procedure:

-

Dissolve the cellulose ester in a suitable solvent such as THF.

-

Add pyridine to the solution.

-

Slowly add the benzyl monoester of adipoyl chloride to the reaction mixture at room temperature.

-

Stir the reaction for several hours until completion.

-

Precipitate the product, benzyl cellulose this compound, in a non-solvent and dry.

-

For deprotection, dissolve the benzyl cellulose this compound in THF.

-

Add 10% Pd/C catalyst to the solution.

-

Stir the mixture overnight under a hydrogen atmosphere using a hydrogen balloon.

-

Filter the catalyst and isolate the final cellulose this compound product.

Applications of Cellulose this compound Derivatives

The unique properties of cellulose this compound derivatives make them valuable in several fields, most notably in drug delivery and as additives for bioplastics.

Drug Delivery: Amorphous Solid Dispersions (ASDs)

A major application of cellulose this compound derivatives, particularly cellulose ω-carboxyalkanoates, is in the formulation of amorphous solid dispersions (ASDs). ASDs are a strategy to improve the oral bioavailability of poorly water-soluble drugs by converting the crystalline drug into a higher-energy amorphous state within a polymer matrix.[9][10] The polymer plays a crucial role in stabilizing the amorphous drug against recrystallization, both in the solid state and upon dissolution in the gastrointestinal tract.[6]

The carboxylic acid groups on the this compound moieties provide pH-responsive solubility. At the low pH of the stomach, the carboxylic acid groups are protonated and less soluble, protecting the drug from the acidic environment. In the higher pH of the small intestine, the carboxylic acid groups deprotonate, leading to polymer dissolution and release of the drug in a supersaturated state, which enhances its absorption.[11][12]

Table 3: Application of Cellulose this compound Derivatives in Amorphous Solid Dispersions

| Drug | Polymer | Drug Loading (%) | Key Findings | Reference |

| Rifampicin | Cellulose Acetate Propionate this compound | 20 | Prevented acid-catalyzed degradation in simulated gastric fluid and provided complete release at intestinal pH. | [11][12] |

| Ritonavir | Cellulose this compound Derivatives | 10-30 | Inhibited crystallization of ritonavir at higher pH, with polymer conformation at the solid-liquid interface being a critical factor. | [2] |

| Telaprevir | Carboxyl-functionalized HPC derivative | - | Effectively inhibited telaprevir crystallization, increasing induction time up to 8-fold. | [13] |

Bioplastics and Composites

Cellulose this compound derivatives can be blended with other biodegradable polymers, such as poly(lactic acid) (PLA), to improve their mechanical properties. The flexible this compound chains can act as internal plasticizers, increasing the elongation at break and reducing the brittleness of PLA.[5]

Materials:

-

Poly(lactic acid) (PLA)

-

Cellulose this compound

-

Chloroform

Procedure:

-

Dissolve a specific weight percentage of PLA in chloroform.

-

In a separate container, disperse the desired amount of cellulose this compound in chloroform. Sonication may be used to aid dispersion.

-

Add the cellulose this compound dispersion to the PLA solution and stir until a homogeneous mixture is obtained.

-

Cast the solution onto a flat glass plate or Petri dish.

-

Allow the solvent to evaporate slowly at room temperature in a fume hood.

-

Once the film is formed, dry it further in a vacuum oven to remove any residual solvent.

Table 4: Mechanical Properties of PLA/Cellulose this compound Blends

| Blend Composition (PLA:Cellulose this compound) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Reference |

| 100:0 | 63 | 1.8 | 3.5 | [1] |

| 97:3 | 47.25 | 2.86 | - | [5] |

| 95:5 | - | - | - | - |

| 90:10 | - | - | - | - |

| (Note: Specific quantitative data for a direct comparison of PLA/Cellulose this compound blends is limited in the provided search results. The table is structured to be populated with such data when available.) |

Visualizations

Logical Relationship Diagram: Synthesis of Cellulose this compound

This diagram illustrates the key factors influencing the synthesis of cellulose this compound and the resulting properties.

Caption: Logical flow of cellulose this compound synthesis.

Experimental Workflow: Preparation of Amorphous Solid Dispersions (ASDs)

This diagram outlines the typical workflow for preparing and characterizing amorphous solid dispersions using cellulose this compound derivatives.

Caption: Workflow for ASD preparation and analysis.

Signaling Pathway: pH-Dependent Drug Release Mechanism

This diagram illustrates the mechanism of pH-triggered drug release from a cellulose this compound-based amorphous solid dispersion as it transits through the gastrointestinal tract.

Caption: pH-responsive drug release from cellulose this compound.

Conclusion

Cellulose this compound derivatives represent a promising class of functional biopolymers with significant applications in both the pharmaceutical and materials science fields. The synthetic methodologies, while requiring careful control to avoid crosslinking, offer routes to tailor the degree of substitution and, consequently, the physicochemical properties of the final material. In drug delivery, their role in forming stable amorphous solid dispersions that provide pH-triggered release offers a valuable tool for enhancing the bioavailability of poorly soluble drugs. Furthermore, their ability to improve the mechanical properties of bioplastics like PLA contributes to the development of more sustainable materials. Continued research into the synthesis-structure-property relationships of cellulose this compound derivatives will undoubtedly unlock further applications and refine their use in current technologies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. wjarr.com [wjarr.com]

- 5. youtube.com [youtube.com]

- 6. scienceopen.com [scienceopen.com]

- 7. redalyc.org [redalyc.org]

- 8. Synthesis of cellulose this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Predicting the Release Mechanism of Amorphous Solid Dispersions: A Combination of Thermodynamic Modeling and In Silico Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Characterization of a New Cellulose Acetate-Propionate Gel: Crosslinking Density Determination [scirp.org]

- 13. researchgate.net [researchgate.net]

The Potential of Adipate Esters for Advanced Drug Delivery Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipate esters, a class of diesters derived from adipic acid, are emerging as highly promising biomaterials for the development of sophisticated drug delivery systems. Their inherent biodegradability, biocompatibility, and versatile physicochemical properties make them ideal candidates for a range of pharmaceutical applications, from controlled-release formulations to targeted nanoparticle-based therapies. This technical guide provides a comprehensive overview of the core aspects of this compound ester-based drug delivery, including the synthesis of polymeric systems, detailed experimental protocols for nanoparticle formulation and characterization, and an analysis of their drug loading and release kinetics. Furthermore, it delves into the cellular uptake mechanisms of these systems and outlines methodologies for assessing their biocompatibility and toxicity. This document aims to serve as a valuable resource for researchers and professionals in the field of drug development, offering both foundational knowledge and practical guidance for the utilization of this compound esters in next-generation therapeutics.

Introduction to this compound Esters in Drug Delivery

This compound esters are characterized by their aliphatic polyester structure, which allows for enzymatic and hydrolytic degradation into non-toxic byproducts that are readily metabolized and cleared by the body. This biodegradability is a crucial advantage over non-degradable polymers, as it eliminates the need for surgical removal of the delivery system and minimizes the risk of long-term toxicity. The versatility of this compound esters stems from the ability to modify their chemical structure to fine-tune their physicochemical properties. By varying the alcohol component of the ester, properties such as hydrophobicity, crystallinity, and melting point can be tailored to suit specific drug delivery requirements.

One of the most extensively studied this compound-based polymers for drug delivery is poly(glycerol this compound) (PGA). The presence of pendant hydroxyl groups on the glycerol backbone of PGA allows for further functionalization, enabling the attachment of targeting ligands, imaging agents, or other polymers to create multifunctional drug delivery platforms. This adaptability has led to the development of a wide array of PGA-based nanocarriers, including nanoparticles, micelles, and polymer-drug conjugates.

Physicochemical Properties of this compound Esters

The selection of an appropriate this compound ester for a drug delivery application is dictated by its physicochemical properties, which influence its formulation characteristics, drug compatibility, and in vivo performance. Key properties include molecular weight, melting point, glass transition temperature (Tg), and solubility. A summary of the physicochemical properties of several common this compound esters is presented in Table 1.

Table 1: Physicochemical Properties of Selected this compound Esters

| This compound Ester | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Solubility in Water |

| Diethyl this compound | C10H18O4 | 202.25 | -21 | 245 | 1.009 | Sparingly soluble |

| Di-n-butyl this compound | C14H26O4 | 258.35 | -37.5 | 305 | 0.965 | Insoluble |

| Diisopropyl this compound | C12H22O4 | 230.30 | -1 | 280 | 0.958 | Insoluble |

| Di(2-ethylhexyl) this compound (DEHA) | C22H42O4 | 370.57 | -67 | 335 | 0.922 | Insoluble |

Data sourced from various chemical databases and literature.

Synthesis and Formulation of this compound Ester-Based Nanoparticles

This compound ester-based nanoparticles are typically prepared using methods such as nanoprecipitation (solvent displacement) and emulsion-solvent evaporation. The choice of method depends on the properties of the polymer and the drug to be encapsulated.

Synthesis of Poly(glycerol this compound) (PGA)

The enzymatic synthesis of PGA offers a green and efficient alternative to traditional chemical polymerization, yielding a highly functionalizable and biocompatible polymer.

Experimental Protocol: Enzymatic Synthesis of Poly(glycerol this compound)

-

Materials: Divinyl this compound (DVA), glycerol, Novozym 435 (immobilized Candida antarctica lipase B), anhydrous tetrahydrofuran (THF).

-

Procedure: a. In a round-bottom flask, dissolve equimolar amounts of DVA and glycerol in anhydrous THF. b. Add Novozym 435 to the reaction mixture (typically 10% w/w of monomers). c. Stir the mixture under an inert atmosphere (e.g., argon) at a controlled temperature (e.g., 60°C) for 24-48 hours. d. After the reaction, remove the enzyme by filtration. e. Concentrate the filtrate under reduced pressure to remove the THF. f. Precipitate the polymer by adding the concentrated solution dropwise into cold diethyl ether while stirring vigorously. g. Collect the precipitated PGA and dry it under vacuum to a constant weight.

Formulation of PGA Nanoparticles

Nanoprecipitation is a straightforward and widely used method for preparing PGA nanoparticles.

Experimental Protocol: Preparation of PGA Nanoparticles by Nanoprecipitation

-

Materials: Poly(glycerol this compound) (PGA), acetone, deionized water.

-

Procedure: a. Dissolve a specific amount of PGA (e.g., 10 mg) in a water-miscible organic solvent such as acetone (e.g., 1 mL). b. For drug-loaded nanoparticles, dissolve the drug along with the polymer in the organic solvent. c. Add the organic polymer solution dropwise to a larger volume of deionized water (e.g., 10 mL) under constant stirring. d. The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase. e. Continue stirring for several hours to allow for the complete evaporation of the organic solvent. f. The resulting nanoparticle suspension can be used directly or purified by centrifugation and resuspension.

Drug Loading and Release Kinetics

The efficiency of a drug delivery system is largely determined by its ability to encapsulate a sufficient amount of the therapeutic agent and release it in a controlled manner at the target site.

Drug Loading Capacity and Encapsulation Efficiency

The drug loading content (DLC) and encapsulation efficiency (EE) of this compound ester-based nanoparticles are influenced by several factors, including the physicochemical properties of the drug and polymer, the drug-to-polymer ratio, and the formulation method.

Table 2: Drug Loading and Encapsulation Efficiency of Selected Drugs in this compound Ester-Based Nanoparticles

| Polymer System | Drug | Drug:Polymer Ratio (w/w) | DLC (%) | EE (%) | Reference |

| Poly(glycerol this compound) | Ibuprofen | 1:10 | ~5 | ~50 | |

| Poly(glycerol this compound) | Ketoprofen | 1:10 | ~4 | ~40 | |

| Poly(glycerol this compound) | Paclitaxel | 1:5 | 8.5 | 75 | |

| Poly(this compound-co-caprolactone) | Doxorubicin | 1:10 | 12 | 85 |

In Vitro Drug Release

The release of a drug from this compound ester nanoparticles typically follows a biphasic pattern: an initial burst release of the drug adsorbed on the nanoparticle surface, followed by a sustained release as the drug diffuses through the polymer matrix and the polymer itself degrades.

Experimental Protocol: In Vitro Drug Release Study

-

Materials: Drug-loaded nanoparticles, phosphate-buffered saline (PBS, pH 7.4), dialysis membrane (with an appropriate molecular weight cut-off).

-

Procedure: a. Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS. b. Place the nanoparticle suspension in a dialysis bag. c. Immerse the dialysis bag in a larger volume of PBS maintained at 37°C with constant stirring. d. At predetermined time intervals, withdraw a sample of the release medium and replace it with fresh PBS to maintain sink conditions. e. Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC). f. Plot the cumulative percentage of drug released against time.

Table 3: Drug Release Kinetics from this compound Ester-Based Nanoparticles

| Polymer System | Drug | Release Period | Release Model | Key Findings | Reference |

| Poly(glycerol this compound) | Ibuprofen | 72 hours | Higuchi | Sustained release with an initial burst. | |

| Poly(glycerol this compound) | SN-38 | 168 hours | First-Order | Sustained release over one week. | |

| Poly(this compound-co-caprolactone) | Doxorubicin | 100 hours | Korsmeyer-Peppas | Release is diffusion-controlled. |

Cellular Uptake and Signaling Pathways

The therapeutic efficacy of nanoparticle-based drug delivery systems is contingent upon their efficient internalization by target cells. For polyester-based nanoparticles like those derived from this compound esters, the primary mechanism of cellular uptake is endocytosis.

Several endocytic pathways can be involved, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The specific pathway utilized depends on the physicochemical properties of the nanoparticles, such as their size, shape, and surface chemistry. For instance, smaller nanoparticles often enter cells via clathrin-mediated endocytosis, while larger particles may be taken up through macropinocytosis.

Navigating the Aromatic Landscape: An In-depth Technical Guide to the Environmental Safety and Ecotoxicity of Adipate Plasticizers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipate plasticizers, primarily di(2-ethylhexyl) this compound (DEHA) and dioctyl this compound (DOA), have emerged as significant alternatives to traditional phthalate plasticizers, driven by a growing demand for safer and more environmentally benign materials.[1][2][3] This technical guide provides a comprehensive overview of the environmental safety and ecotoxicity of this compound plasticizers, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of their biological interactions. Adipates are recognized for their reduced toxicity and shorter biodegradation periods compared to many phthalates, positioning them as a favorable option in a variety of applications, including food packaging, medical devices, and consumer goods.[2][3][4]

Physicochemical Properties

The environmental fate and toxicological profile of a chemical are fundamentally linked to its physicochemical properties. DEHA and DOA are characterized by their low volatility and poor water solubility, which dictates their distribution in the environment.

Table 1: Physicochemical Properties of Di(2-ethylhexyl) this compound (DEHA) and Dioctyl this compound (DOA)

| Property | Di(2-ethylhexyl) this compound (DEHA) | Dioctyl this compound (DOA) |

| Synonyms | bis(2-ethylhexyl) this compound | di-n-octyl this compound |

| CAS Number | 103-23-1 | 123-79-5 |

| Molecular Formula | C₂₂H₄₂O₄ | C₂₂H₄₂O₄ |

| Molecular Weight | 370.57 g/mol | 370.57 g/mol |

| Physical State | Colorless, oily liquid | Colorless to slightly yellow, oily liquid |

| Boiling Point | 214 °C @ 5 mmHg | 214-216 °C @ 13 mmHg |

| Melting Point | -67.8 °C | - |

| Water Solubility | < 1 mg/L | Insoluble |

| Vapor Pressure | < 0.01 mmHg @ 20 °C | - |

| Log Kow (Octanol-Water Partition Coefficient) | > 6.1 | - |

Environmental Fate and Biodegradation

The environmental persistence of plasticizers is a key determinant of their ecological impact. This compound plasticizers are generally considered to be readily biodegradable, undergoing hydrolysis and subsequent microbial degradation in soil and aquatic environments.[2]

Biodegradation Pathways

The primary mechanism of this compound plasticizer degradation involves the enzymatic hydrolysis of the ester bonds, yielding adipic acid and the corresponding alcohol (e.g., 2-ethylhexanol or n-octanol). These intermediates are then further metabolized by microorganisms.

Experimental Protocol: Ready Biodegradability (OECD 301B - CO₂ Evolution Test)

This test evaluates the mineralization of a substance to CO₂ by aerobic microorganisms.

1. Test Setup:

-

Test Vessels: Biometer flasks or similar vessels that allow for the trapping of CO₂.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant.

-

Medium: A mineral medium containing essential nutrients for microbial growth.

-

Test Substance: The this compound plasticizer is added as the sole carbon source.

-

Controls: A blank control (inoculum and medium only) and a reference control (a readily biodegradable substance like sodium benzoate) are run in parallel.

2. Procedure:

-

The test substance is added to the test vessels at a concentration of 10-20 mg/L of total organic carbon (TOC).

-

The vessels are inoculated with activated sludge.

-

The flasks are incubated in the dark at a constant temperature (e.g., 22 ± 2 °C) for 28 days.

-

CO₂-free air is continuously passed through the test solution.

-

The evolved CO₂ is trapped in a solution of barium hydroxide or sodium hydroxide.

3. Data Analysis:

-

The amount of CO₂ produced is determined by titration of the remaining hydroxide in the trapping solution.

-

The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced by the test substance to its theoretical maximum CO₂ production (ThCO₂), corrected for the CO₂ produced in the blank control.

-

A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[5]

Ecotoxicity

The ecotoxicity of this compound plasticizers is a critical aspect of their environmental risk assessment. Generally, they exhibit lower toxicity to aquatic and terrestrial organisms compared to some phthalates.[2]

Aquatic Ecotoxicity

Acute and chronic toxicity studies are conducted on representative species from different trophic levels to assess the potential harm to aquatic ecosystems.

Table 2: Aquatic Ecotoxicity of DEHA and DOA

| Organism | Test Duration | Endpoint | DEHA (mg/L) | DOA (mg/L) |

| Fish (e.g., Rainbow Trout) | 96 hours | LC50 | > 0.78 | > 500 |

| Invertebrates (e.g., Daphnia magna) | 48 hours | EC50 | > 0.78 | > 500 |

| Algae (e.g., Scenedesmus subspicatus) | 72 hours | EC50 | > 0.78 | > 500 |

| Fish (e.g., Fathead Minnow) | 28 days | NOEC | 0.24 | - |

| Invertebrates (e.g., Daphnia magna) | 21 days | NOEC | 0.011 | - |

LC50: Lethal concentration for 50% of the test organisms. EC50: Effect concentration for 50% of the test organisms. NOEC: No Observed Effect Concentration. Data availability for DOA chronic toxicity is limited in the searched literature.

Terrestrial Ecotoxicity (Phytotoxicity)

The potential impact of this compound plasticizers on terrestrial plants is evaluated through phytotoxicity testing.

Experimental Protocol: Terrestrial Plant Test (OECD 208 - Seedling Emergence and Growth)

This test assesses the effects of a substance on the emergence and early growth of terrestrial plants.[6][7][8][9][10]

1. Test System:

-

Test Species: A selection of monocotyledonous and dicotyledonous plant species (e.g., oat, radish, lettuce).

-

Soil: Natural or artificial soil with known characteristics.

-

Test Substance: The this compound plasticizer is incorporated into the soil at various concentrations.

2. Procedure:

-

The test substance is thoroughly mixed with the soil.

-

The treated soil is placed in pots.

-

A specified number of seeds of each test species are sown in the pots.

-

The pots are maintained in a controlled environment (temperature, light, humidity) for 14 to 21 days after 50% emergence in the control group.[10]

-

A control group with untreated soil is included.

3. Data Analysis:

-

Endpoints: Seedling emergence, shoot height, and shoot dry weight are measured. Visual signs of phytotoxicity (e.g., chlorosis, necrosis) are also recorded.

-

The data from the treated groups are compared to the control group to determine the concentration at which adverse effects occur.

-

The No Observed Effect Concentration (NOEC) and the concentration causing a specified level of inhibition (e.g., EC25, EC50) are calculated.

Analytical Methodology

Accurate quantification of this compound plasticizers in environmental matrices is essential for exposure assessment and regulatory compliance.

Experimental Protocol: Analysis of Semivolatile Organic Compounds in Water (EPA Method 8270D)

This method is used for the determination of semivolatile organic compounds, including this compound plasticizers, in various environmental samples.[1][11][12][13]

1. Sample Preparation:

-

Extraction: Water samples are typically extracted using liquid-liquid extraction with a suitable solvent like dichloromethane. Solid samples (soil, sediment) are extracted using methods like Soxhlet or pressurized fluid extraction.

-

Concentration: The extract is concentrated to a small volume.

2. Instrumental Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The concentrated extract is injected into a gas chromatograph coupled to a mass spectrometer.

-

Separation: The compounds are separated based on their boiling points and interactions with the GC column.

-

Detection and Quantification: The mass spectrometer identifies and quantifies the individual compounds based on their unique mass spectra and retention times.

3. Quality Control:

-

The method includes rigorous quality control procedures, such as the use of internal standards, surrogate standards, and matrix spikes, to ensure the accuracy and precision of the results.

Toxicological Mechanisms and Signaling Pathways

Understanding the molecular mechanisms by which this compound plasticizers interact with biological systems is crucial for a comprehensive safety assessment.

Peroxisome Proliferator-Activated Receptors (PPARs)

Some studies suggest that this compound plasticizers, similar to phthalates, may interact with Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play a key role in lipid metabolism and adipogenesis.[14][15][16][17]

Estrogenic Activity

References

- 1. amptius.com [amptius.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Ecotoxicity of the this compound Plasticizers: Influence of the Structure of the Alcohol Substituent | Semantic Scholar [semanticscholar.org]

- 5. respirtek.com [respirtek.com]

- 6. oecd.org [oecd.org]

- 7. biotecnologiebt.it [biotecnologiebt.it]

- 8. OECD 208: Terrestrial Plant Test - Situ Biosciences [situbiosciences.com]

- 9. OECD 208: Terrestrial Seedling Emergence and Seedling Growth Test - Aropha [aropha.com]

- 10. oecd.org [oecd.org]

- 11. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DHEA metabolites activate estrogen receptors alpha and beta - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dehydroepiandrosterone sulfate estrogenic action at its physiological plasma concentration in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanisms of Action of Dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. DHEA and its transformation into androgens and estrogens in peripheral target tissues: intracrinology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Differential regulation of dehydroepiandrosterone and estrogen on bone and uterus in ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

biodegradation pathways of different adipate esters

An In-depth Technical Guide to the Biodegradation Pathways of Different Adipate Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound esters are a class of synthetic diesters of adipic acid that are widely used as plasticizers, emollients, and solvents in a variety of industrial and consumer products, including polyvinyl chloride (PVC) plastics, cosmetics, and food packaging. Given their widespread use, understanding their environmental fate and biodegradation pathways is of critical importance for assessing their environmental impact and ensuring human safety. This technical guide provides a comprehensive overview of the biodegradation of various this compound esters, detailing the metabolic pathways, key enzymes, and intermediate and final products. It also includes detailed experimental protocols for studying their biodegradation and analytical methods for metabolite identification and quantification.

General Biodegradation Pathway of this compound Esters

The biodegradation of this compound esters is a multi-step process initiated by the enzymatic hydrolysis of the ester bonds. This initial step is catalyzed by non-specific esterases, lipases, or cutinases, which are ubiquitous in various microorganisms. The hydrolysis of the diester results in the formation of a monoester intermediate, which is then further hydrolyzed to adipic acid and the corresponding alcohol. Both adipic acid and the alcohol can then be utilized by microorganisms as carbon and energy sources, entering central metabolic pathways.

The general pathway can be summarized as follows:

Di-ester → Mono-ester + Alcohol → Adipic Acid + 2 Alcohol

The subsequent degradation of adipic acid and the alcohol varies depending on the specific molecule and the microorganisms involved.

Key Enzymes in this compound Ester Biodegradation

A variety of enzymes are capable of hydrolyzing the ester bonds of this compound esters. These enzymes belong to the hydrolase class and are not typically specific to this compound esters but rather exhibit broad substrate specificity towards esters.

-

Lipases (EC 3.1.1.3): These enzymes catalyze the hydrolysis of triglycerides and other water-insoluble esters. Lipases from various microorganisms, such as Candida antarctica and Rhizomucor miehei, have been shown to be effective in the hydrolysis and synthesis of this compound esters.[1]

-

Esterases (EC 3.1.1.1): This is a broad group of enzymes that hydrolyze ester bonds. Carboxylesterases are particularly important in the metabolism of xenobiotic esters.

-

Cutinases (EC 3.1.1.74): These enzymes are produced by phytopathogenic fungi to degrade the plant cuticle polymer, cutin, which is a polyester. They have been shown to hydrolyze a wide range of synthetic polyesters and esters.

Biodegradation Pathways of Specific this compound Esters

The following sections detail the known biodegradation pathways for several common this compound esters.

Di(2-ethylhexyl) this compound (DEHA)

DEHA is one of the most widely used this compound plasticizers. Its biodegradation is initiated by hydrolysis to mono(2-ethylhexyl) this compound (MEHA) and 2-ethylhexanol.[2][3] MEHA is then further hydrolyzed to adipic acid and another molecule of 2-ethylhexanol.

The 2-ethylhexanol can be further oxidized to 2-ethylhexanal and then to 2-ethylhexanoic acid.[2][3] Adipic acid enters the β-oxidation pathway. In some microorganisms, such as Rhodococcus rhodochrous, the degradation of DEHA has been shown to produce volatile metabolites like 2-ethylhexanal.[2][3]

Human metabolism of DEHA also proceeds through hydrolysis and subsequent oxidation of the side chain, leading to urinary metabolites such as mono-2-ethyl-5-hydroxyhexyl this compound (5OH-MEHA), mono-2-ethyl-5-oxohexyl this compound (5oxo-MEHA), and mono-5-carboxy-2-ethylpentyl this compound (5cx-MEPA).[4]

Dioctyl this compound (DOA)

Similar to DEHA, the biodegradation of dioctyl this compound (DOA) begins with the hydrolysis of the ester bonds to form mono-octyl this compound and octanol. Further hydrolysis yields adipic acid and a second molecule of octanol. The octanol is then oxidized to octanoic acid, which can be further degraded via β-oxidation.

Diisononyl this compound (DINA)

The biodegradation of diisononyl this compound (DINA) has been less extensively studied. However, it is expected to follow a similar pathway of initial hydrolysis to mono-isononyl this compound and isononyl alcohol, followed by the release of adipic acid.

Di-n-butyl this compound (DBA)

The biodegradation of di-n-butyl this compound (DBA) proceeds through hydrolysis to mono-n-butyl this compound and n-butanol. Further hydrolysis yields adipic acid and a second molecule of n-butanol. The n-butanol can be oxidized to butanoic acid and subsequently enter central metabolism.

Dimethyl this compound (DMA)

Dimethyl this compound (DMA) is hydrolyzed to monomethyl this compound and methanol, and then to adipic acid and a second molecule of methanol. Methanol can be assimilated by methylotrophic microorganisms. The synthesis of DMA can be catalyzed by lipases, indicating that these enzymes are also involved in its hydrolysis.[5]

Diisopropyl this compound (DIPA)

The biodegradation of diisopropyl this compound (DIPA) is expected to begin with hydrolysis to mono-isopropyl this compound and isopropanol, followed by the formation of adipic acid. Isopropanol can be oxidized to acetone and further metabolized.

Quantitative Data on this compound Ester Biodegradation

The rate and extent of biodegradation of this compound esters can vary significantly depending on the specific ester, the environmental conditions (e.g., temperature, pH, microbial population), and the test method employed. The following table summarizes some of the available quantitative data on the biodegradation of different this compound esters.

| This compound Ester | Test Method | Duration (days) | Biodegradation (%) | Reference |

| Di(2-ethylhexyl) this compound (DEHA) | OECD 301F | 28 | 77 | [3] |

| Poly(butylene this compound-co-terephthalate) (PBAT) | Soil burial | 60 | 15.27 (by Purpureocillium lilacinum) | [6] |

| Poly(butylene this compound-co-terephthalate) (PBAT) with reed fiber | Composting | 91 | 92.4 | [7] |

| Alkyl butoxyethyl adipates | Soil burial | 28 | Significant (fungal growth observed) | [8][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biodegradation of this compound esters.

Biodegradation Testing in Soil

This protocol is based on the ISO 17556 (2012) test method for determining the ultimate aerobic biodegradability of plastic materials in soil.[10]

Materials:

-

Test soil (e.g., standard loamy sand)

-

Test substance (this compound ester)

-

Reference material (e.g., cellulose)

-

Test flasks (biometers)

-

CO₂ trapping solution (e.g., 0.05 M Ba(OH)₂)

-

Titration equipment (e.g., burette, HCl standard solution)

-

Incubator

Procedure:

-

Soil Preparation: Sieve the soil to remove large particles and adjust the water content to 40-60% of its water-holding capacity.

-

Test Setup: Add a known amount of the test substance and reference material to separate test flasks containing a pre-determined amount of soil. A blank control with only soil is also prepared.

-

Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 20-28°C) for a specified period (e.g., up to 6 months).[10]

-

CO₂ Measurement: At regular intervals, measure the amount of CO₂ evolved from each flask. This is typically done by titrating the remaining Ba(OH)₂ in the CO₂ trap with a standard solution of HCl.

-

Calculation of Biodegradation: The percentage of biodegradation is calculated based on the cumulative amount of CO₂ produced from the test substance, corrected for the CO₂ produced in the blank control, and expressed as a percentage of the theoretical amount of CO₂ (ThCO₂) that can be produced from the test substance.

Manometric Respirometry Test (OECD 301F)

This method determines the ready biodegradability of a substance by measuring oxygen consumption.[2][3][10]

Materials:

-

Inoculum (e.g., activated sludge from a wastewater treatment plant)

-

Mineral medium

-

Test substance

-

Reference substance (e.g., sodium benzoate)

-

Respirometer flasks with manometers

-

Constant temperature water bath or incubator

Procedure:

-

Inoculum Preparation: Prepare the inoculum by homogenizing and filtering the activated sludge.

-

Test Setup: In separate respirometer flasks, add the mineral medium, inoculum, and a known concentration of the test substance or reference substance. A blank control with only inoculum and mineral medium is also prepared.

-

Incubation: Seal the flasks and place them in a constant temperature incubator (e.g., 20 ± 1°C) with constant stirring for 28 days.

-

Oxygen Consumption Measurement: The consumption of oxygen is determined by measuring the pressure change in the headspace of the flasks using the manometer.

-

Calculation of Biodegradation: The amount of oxygen consumed by the microbial population during the biodegradation of the test substance (corrected for the oxygen uptake in the blank control) is expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[10]

Esterase Activity Assay

This protocol describes a common method for measuring esterase activity using a chromogenic substrate, p-nitrophenyl butyrate (pNPB).[11][12][13]

Materials:

-

Enzyme source (e.g., microbial cell lysate or purified enzyme)

-

p-Nitrophenyl butyrate (pNPB) solution

-

Buffer solution (e.g., 50 mM potassium phosphate buffer, pH 7.5)

-

Spectrophotometer or microplate reader

Procedure:

-

Reaction Setup: In a cuvette or microplate well, add the buffer solution and the enzyme sample.

-

Initiate Reaction: Add the pNPB solution to start the reaction.

-

Measurement: Immediately measure the increase in absorbance at 405 nm over time. The hydrolysis of pNPB by esterase releases p-nitrophenol, which has a yellow color and absorbs light at this wavelength.

-

Calculation of Activity: The rate of the reaction (change in absorbance per minute) is used to calculate the enzyme activity. One unit of esterase activity is often defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.[11]

Analytical Methods for Metabolite Identification